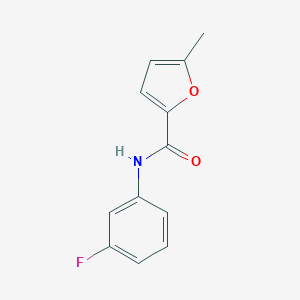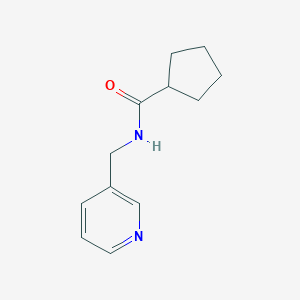![molecular formula C20H30N2O2 B258818 N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS). Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory. In addition, activation of the α7 nAChR has been shown to have anti-inflammatory and neuroprotective effects in the CNS.
Biochemical and Physiological Effects:
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and ADHD. In addition, N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. These effects are thought to be mediated by the activation of the α7 nAChR and the subsequent modulation of intracellular signaling pathways.
实验室实验的优点和局限性
One of the advantages of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide is its selectivity for the α7 nAChR, which allows for more specific and targeted studies of this receptor. However, one of the limitations of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide is its relatively short half-life, which may limit its use in long-term studies.
未来方向
There are several potential future directions for the study of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide. One area of interest is the development of new compounds that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the investigation of the therapeutic potential of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide in human clinical trials. Finally, there is also interest in exploring the potential of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide as a tool for studying the α7 nAChR and its role in various neurological and psychiatric disorders.
合成方法
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide involves several steps. The first step is the preparation of 4-phenyloxan-4-ylmethylamine, which is then reacted with 2-piperidin-1-ylpropan-1-one to form the desired compound. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
属性
产品名称 |
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide |
|---|---|
分子式 |
C20H30N2O2 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H30N2O2/c1-17(22-12-6-3-7-13-22)19(23)21-16-20(10-14-24-15-11-20)18-8-4-2-5-9-18/h2,4-5,8-9,17H,3,6-7,10-16H2,1H3,(H,21,23) |
InChI 键 |
PEQPXWXFRBSBCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CC=C2)N3CCCCC3 |
规范 SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CC=C2)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258738.png)
![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)


